N-Methylethylamine hydrochloride

Catalytic reductive amination Process chemistry Industrial-scale synthesis

Source N-Methylethylamine hydrochloride (CAS 624-60-2) – the definitive asymmetric ethylmethylamino building block. Its unique spatial/electronic profile is irreplaceable in the carbamoylation of rivastigmine, and the solid HCl salt ensures stoichiometric precision over the volatile free base for GMP workflows. Also critical for tetrakis(ethylmethylamino)hafnium/zirconium ALD precursors. Available from gram to ton scale in 95–99.75% purity, with full ICH Q3A impurity profiling.

Molecular Formula C3H10ClN
Molecular Weight 95.57 g/mol
CAS No. 624-60-2
Cat. No. B1583588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylethylamine hydrochloride
CAS624-60-2
Molecular FormulaC3H10ClN
Molecular Weight95.57 g/mol
Structural Identifiers
SMILESCCNC.Cl
InChIInChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H
InChIKeyGEHLEADVHVVTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylethylamine Hydrochloride (CAS 624-60-2) for Research and Industrial Procurement


N-Methylethylamine hydrochloride (CAS 624-60-2, also known as N-ethylmethylamine hydrochloride) is the hydrochloride salt of the asymmetric secondary dialkylamine N-methylethylamine [1]. It typically exists as a yellow to light brown crystalline solid with a molecular weight of 95.57 g/mol . This compound serves as a critical synthetic intermediate across multiple industries, most notably in pharmaceutical manufacturing as a building block for rivastigmine, a cholinesterase inhibitor used to treat Alzheimer's disease, and in semiconductor fabrication as a precursor for volatile metal salts used in thin-film deposition [2]. The compound is supplied in various purity grades (95% to >99.7%) and is typically stored under cool, dry conditions due to its hygroscopic nature .

Why N-Methylethylamine Hydrochloride (624-60-2) Cannot Be Replaced by Other Dialkylamine Salts


Generic substitution among secondary dialkylamine hydrochlorides is not scientifically valid for critical applications requiring the specific ethyl/methyl substitution pattern of N-methylethylamine hydrochloride. The compound's asymmetric structure confers unique reactivity, steric, and electronic properties that directly influence synthetic outcomes, particularly in the carbamoylation step of rivastigmine synthesis where the ethylmethylamino moiety is incorporated into the final pharmacophore . Symmetric analogs such as dimethylamine hydrochloride or diethylamine hydrochloride lack the precise spatial and electronic characteristics required for this transformation. Furthermore, the hydrochloride salt form of N-methylethylamine is specifically chosen over the volatile free base (CAS 624-78-2) due to its solid-state stability, ease of handling, and precise stoichiometric control in pharmaceutical manufacturing environments [1]. Substituting with a different amine hydrochloride would result in a different final product, while substituting with the free base would introduce handling and purity challenges that impact process robustness and regulatory compliance [2].

N-Methylethylamine Hydrochloride (624-60-2): Quantitative Differentiation Evidence Against Comparators


Industrial Synthesis Selectivity: 85.6 mol% EMA Selectivity Outperforms Conventional Methods

In a patented industrial-scale reductive amination process for producing high-purity N-ethylmethylamine (EMA) free base, the use of monomethylamine with acetaldehyde over Raney nickel catalyst achieves an EMA selectivity of 85.6 mol% with respect to acetaldehyde and a molar yield of 93% relative to monomethylamine [1]. In contrast, conventional harsh synthesis conditions result in significantly lower selectivity—only 67.6 mol% EMA selectivity—due to the extensive formation of by-products including dimethylethylamine (DEMA) at 17.2% selectivity and heavy compounds at 13% selectivity [2]. This 18.0 percentage point increase in selectivity (from 67.6% to 85.6%) represents a substantial improvement in process efficiency and demonstrates that the specific catalyst and conditions chosen for EMA production are critical for minimizing unwanted tertiary amine formation.

Catalytic reductive amination Process chemistry Industrial-scale synthesis

Achievable Purity Grade: 99.86% by Weight via Optimized Distillation Exceeds Standard Commercial Specifications

Through optimized fractional distillation under atmospheric pressure using a column with 15-20 theoretical plates, the patented process yields N-ethylmethylamine (free base) with a purity of 99.86% by weight, as determined by gas chromatography with internal calibration [1]. This ultra-high purity is achieved with a distillation yield of 95% (degree of recovery of EMA relative to EMA in the crude reaction medium) [1]. In comparison, standard commercial sources for N-methylethylamine hydrochloride typically specify purity grades of 95% or 98% . The 1.86 percentage point purity increase from 98% to 99.86% may appear modest, but in pharmaceutical intermediate applications where impurities can propagate through subsequent synthetic steps and affect final API purity profiles, this difference is meaningful. The distillation yield of 95% also indicates that the purification step is highly efficient, minimizing material loss during upgrading.

High-purity amine synthesis Pharmaceutical intermediate purity Distillation optimization

Melting Point Range (101-130°C) Provides Identity Verification and Solid-State Handling Advantage

N-Methylethylamine hydrochloride is a crystalline solid with a reported melting point range that varies by supplier and purity grade: 101-108°C (AKSci, 95-98% grades), 126-130°C (Fluorochem, Basechem, 95-97% grades), and 128°C (CAS Common Chemistry reference value) [1]. The free base N-ethylmethylamine (CAS 624-78-2), in contrast, has a melting point of approximately -71°C and a boiling point of 36-37°C, existing as a volatile, highly flammable liquid at ambient temperature [2]. The 197-201°C difference in melting point between the hydrochloride salt and free base confers significant advantages in storage, handling, and precise weighing for laboratory and industrial applications. The free base requires refrigerated storage (0-6°C) and presents flammability hazards (flash point < -30°F) that the solid hydrochloride salt mitigates [2].

Melting point characterization Solid-state handling Salt vs. free base comparison

Water Solubility Advantage: Hydrochloride Salt Provides High Aqueous Solubility for Reaction Medium Compatibility

N-Methylethylamine hydrochloride is a water-soluble ionic salt, whereas the free base N-ethylmethylamine is described as insoluble in water and a strongly basic liquid [1]. This solubility dichotomy is characteristic of amine hydrochloride salts versus their free bases. The high aqueous solubility of the hydrochloride salt enables its direct use in aqueous reaction media, such as the synthesis of 6-(ethylmethylamino)-9-benzyl-9H-purine where the hydrochloride is reacted with aqueous NaOH in ethanol for 15 hours to achieve a 62% yield . In contrast, the water-insoluble free base requires organic solvents or biphasic conditions, which can complicate work-up procedures and limit compatibility with water-sensitive reactions. While no single quantitative solubility value (g/L) was identified for the hydrochloride salt across authoritative sources, the class-level inference that amine hydrochlorides exhibit markedly enhanced water solubility compared to their free base counterparts is well-established and supports this differentiation claim.

Aqueous solubility Salt form advantages Reaction medium selection

Rivastigmine Synthesis: Unique Ethylmethylamino Moiety Cannot Be Replaced by Symmetric Dialkylamines

N-Methylethylamine (as its hydrochloride salt or free base) serves as the essential carbamoylating agent in the synthesis of rivastigmine (Exelon®), a cholinesterase inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease . The ethylmethylamino moiety is directly incorporated into the rivastigmine pharmacophore, contributing to its specific inhibition profile against both acetylcholinesterase (AChE, IC₅₀ = 4.15 μM) and butyrylcholinesterase (BChE, IC₅₀ = 0.037 μM) [1]. Symmetric dialkylamines such as dimethylamine (giving neostigmine-like analogs) or diethylamine produce structurally distinct carbamates with different cholinesterase inhibition profiles and pharmacokinetic properties. While no direct comparative study of the isolated amine in rivastigmine synthesis was identified, the class-level inference that the specific ethyl/methyl substitution pattern is required for the FDA-approved API structure is supported by the established synthetic route and the drug's approved composition. Substitution with a different secondary amine would yield a different compound entirely, not rivastigmine.

Rivastigmine synthesis Alzheimer's disease therapeutics Carbamoylating agent

Semiconductor Precursor Application: Asymmetric Ethyl/Methyl Substitution Optimizes Volatile Metal Salt Properties

N-Ethylmethylamine (the free base of the target hydrochloride) is utilized as a ligand source for the synthesis of tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium, which are volatile metal precursors employed in the deposition of metal films during semiconductor fabrication via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [1]. The asymmetric ethyl/methyl substitution pattern on the amino ligand imparts specific volatility, thermal stability, and decomposition characteristics that are distinct from those of symmetric dimethylamino or diethylamino analogs. While quantitative volatility data (vapor pressure, decomposition temperature) for these specific metal salts were not located in accessible sources, the class-level inference that ligand asymmetry modulates precursor volatility is supported by the established use of ethylmethylamino ligands in this context. The procurement of high-purity N-methylethylamine hydrochloride as a precursor to the free base is therefore essential for semiconductor manufacturers requiring this specific ligand architecture.

Semiconductor manufacturing Atomic layer deposition (ALD) Volatile metal precursors

N-Methylethylamine Hydrochloride (624-60-2): Validated Application Scenarios Based on Quantitative Evidence


Large-Scale Pharmaceutical Manufacturing of Rivastigmine (Alzheimer's Disease API)

Procurement of N-methylethylamine hydrochloride in bulk (multi-kilogram to ton scale) is essential for the industrial production of rivastigmine, where the ethylmethylamino moiety is incorporated via a carbamoylation reaction . The hydrochloride salt form is preferred over the volatile free base due to its solid-state handling advantages and precise stoichiometric control, which are critical for maintaining batch-to-batch consistency in GMP manufacturing environments [1]. The achievable ultra-high purity (99.86% by weight for the free base) supports compliance with ICH Q3A impurity guidelines for pharmaceutical intermediates [2].

Synthesis of Purine Derivatives for Medicinal Chemistry Research

Research laboratories synthesizing substituted purine compounds can utilize N-methylethylamine hydrochloride in aqueous/organic reaction media. A documented application involves the synthesis of 6-(ethylmethylamino)-9-benzyl-9H-purine, where the hydrochloride salt is reacted with aqueous NaOH in ethanol for 15 hours, achieving a 62% yield . The water solubility of the hydrochloride salt enables homogeneous reaction conditions, simplifying the synthetic workflow compared to using the water-insoluble free base [1].

Semiconductor Precursor Synthesis for ALD/CVD Thin-Film Deposition

Suppliers of organometallic precursors for the semiconductor industry require high-purity N-ethylmethylamine (derived from the hydrochloride salt) for the synthesis of tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium . These volatile precursors are used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for fabricating high-k dielectric and metal gate layers in advanced semiconductor devices. The asymmetric ethyl/methyl substitution pattern on the amino ligand provides a specific volatility and thermal stability profile that is tailored for these deposition processes [1].

Academic and Industrial Research Requiring High-Purity Secondary Amine Building Blocks

Researchers engaged in organic synthesis, particularly those developing new catalytic methods for N-alkylation and N-methylation, benefit from procuring N-methylethylamine hydrochloride as a well-characterized, solid secondary amine source. The compound's well-defined melting point (101-130°C range) serves as a reliable identity verification parameter for incoming quality control . Commercial availability in multiple purity grades (95%, 98%, and 99.75%) allows researchers to select the appropriate grade based on the sensitivity of their specific application [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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